molecular formula C3H5Cl2NO4S B8580165 2-Chloroethyl chlorosulfonylcarbamate

2-Chloroethyl chlorosulfonylcarbamate

Cat. No.: B8580165
M. Wt: 222.05 g/mol
InChI Key: PWWLYJOGCLJSQU-UHFFFAOYSA-N
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Description

2-Chloroethyl chlorosulfonylcarbamate is a specialized chemical intermediate used in organic synthesis, particularly for constructing sulfonourea derivatives. Its molecular structure combines a chlorosulfonyl group and a carbamate moiety, enabling reactivity with amines under basic conditions (e.g., triethylamine) to form sulfonoureas . This compound is referenced in patent applications (e.g., European Patent Bulletin 2022/06) for synthesizing complex molecules, such as kinase inhibitors, highlighting its role in pharmaceutical development . Preparation methods are detailed in Bioorganic & Medicinal Chemistry Letters (2006), emphasizing its utility in controlled reaction environments .

Properties

Molecular Formula

C3H5Cl2NO4S

Molecular Weight

222.05 g/mol

IUPAC Name

2-chloroethyl N-chlorosulfonylcarbamate

InChI

InChI=1S/C3H5Cl2NO4S/c4-1-2-10-3(7)6-11(5,8)9/h1-2H2,(H,6,7)

InChI Key

PWWLYJOGCLJSQU-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OC(=O)NS(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-chloroethyl chlorosulfonylcarbamate with structurally or functionally related compounds:

Table 1: Comparative Analysis of Key Compounds

Compound Molecular Formula Functional Groups Key Applications Reactivity Profile Safety Considerations
This compound C₃H₅Cl₂NO₄S Chlorosulfonyl, carbamate Sulfonourea synthesis (pharmaceutical intermediates) Reacts with amines to form sulfonoureas Requires controlled conditions, use of bases (e.g., TEA)
Ethyl 2-chloroethylcarbamate (CAS 6329-26-6) C₅H₁₀ClNO₂ Chloroethyl, carbamate Pharmaceutical/agrochemical intermediate Building block in organic synthesis; pesticidal properties Stable under recommended conditions
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea C₉H₁₅ClN₃O₂ Nitrosourea, chloroethyl Anticancer agent (alkylating/carbamoylating) Alkylates DNA, carbamoylates proteins High toxicity; therapeutic index influenced by solubility
2-Chloroethyl chloroformate C₃H₄Cl₂O₂ Chloroformate, chloroethyl Acylating agent Reacts with alcohols/amines Corrosive; hazardous decomposition
Chloromethyl chlorosulfate (CAS 49715-04-0) CCl₃O₃S Chlorosulfate Industrial intermediate Hydrolyzes readily; limited biological data Strictly controlled use

Key Findings

Structural and Functional Differences: this compound uniquely combines sulfonyl and carbamate groups, enabling sulfonourea formation. In contrast, ethyl 2-chloroethylcarbamate lacks the sulfonyl group, limiting its reactivity to carbamate-mediated processes . Nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) exhibit dual alkylating/carbamoylating activities critical for anticancer effects, whereas this compound is non-therapeutic and functions solely as a synthetic intermediate .

Reactivity and Applications: Alkylation vs. Carbamoylation: Nitrosoureas alkylate DNA (via chloroethyl groups) and carbamoylate proteins, contributing to cytotoxicity . This compound’s sulfonyl group facilitates nucleophilic substitution with amines, making it ideal for coupling reactions . Solubility and Pharmacokinetics: Nitrosoureas’ lipid solubility (octanol/water distribution coefficient) enhances blood-brain barrier penetration, a property absent in this compound, which is used in organic solvents like DCM .

Safety and Handling :

  • This compound and chloromethyl chlorosulfate require strict control due to reactive intermediates (e.g., isocyanates or sulfonic acids) .
  • 2-Chloroethyl chloroformate is highly corrosive, necessitating precautions against hydrolysis to toxic gases (e.g., HCl) .

Therapeutic vs. Synthetic Roles :

  • While nitrosoureas are clinically validated for leukemia treatment, this compound’s value lies in its synthetic utility. Ethyl 2-chloroethylcarbamate bridges both roles, serving as a pesticidal agent and pharmaceutical precursor .

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